1-Propylpiperidine hydrochloride

描述

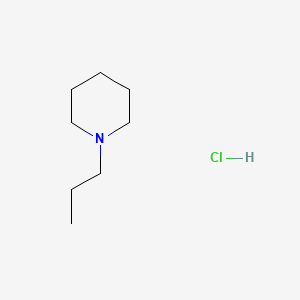

1-Propylpiperidine hydrochloride (CAS: 17874-62-3) is a piperidine derivative with a propyl substituent at the nitrogen atom, forming a hydrochloride salt. Its molecular formula is C₈H₁₇N·HCl, with a molecular weight of approximately 163.68 g/mol (calculated from free base data + HCl). The compound is primarily utilized in pharmacological research, particularly as a dopamine D₂ receptor antagonist . Key applications include studies on pharmacokinetics and drug metabolism, such as in vivo clearance modeling in humans and rats .

属性

CAS 编号 |

17874-62-3 |

|---|---|

分子式 |

C8H18ClN |

分子量 |

163.69 g/mol |

IUPAC 名称 |

1-propylpiperidine;hydrochloride |

InChI |

InChI=1S/C8H17N.ClH/c1-2-6-9-7-4-3-5-8-9;/h2-8H2,1H3;1H |

InChI 键 |

GFCBSUWRIBEWBM-UHFFFAOYSA-N |

SMILES |

CCCN1CCCCC1.Cl |

规范 SMILES |

CCCN1CCCCC1.Cl |

其他CAS编号 |

17874-62-3 |

产品来源 |

United States |

相似化合物的比较

OSU-6162 Hydrochloride (PNU-96391)

- Structure : (S,S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride .

- Molecular formula: C₁₅H₂₃NO₂S·HCl; MW: 317.87 g/mol .

- Pharmacological Use : Dopamine stabilizer with applications in central nervous system (CNS) studies, such as modulating cocaine self-administration in animal models .

- Pharmacokinetics :

- Safety: Limited hazard data; classified as hazardous in research settings .

Key Difference : The addition of a 3-(methylsulfonyl)phenyl group enhances receptor specificity compared to the simpler 1-propylpiperidine hydrochloride, altering its pharmacokinetic and therapeutic profile .

4-Methylpiperidine Hydrochloride

- Structure : Piperidine with a methyl group at the 4-position.

- Molecular formula : C₆H₁₃N·HCl; MW : ~137.63 g/mol .

- Comparison : The methyl substituent reduces steric hindrance compared to the bulkier propyl group in this compound, likely affecting binding affinity and metabolic stability. Safety and pharmacokinetic data are unavailable .

Prilocaine Hydrochloride

- Structure: Contains a toluidine backbone and propylamino group.

- Molecular formula : C₁₃H₂₀N₂O₂·HCl; MW : 256.77 g/mol .

- Pharmacological Use : Local anesthetic with rapid onset .

- Regulatory Standards : Complies with USP specifications for purity and melting range .

Key Difference : Unlike this compound, prilocaine’s aromatic toluidine moiety enables membrane stabilization, highlighting how structural variations dictate therapeutic function .

1-(2-Chloroethyl)piperidine Hydrochloride

- Structure : Piperidine with a 2-chloroethyl substituent.

- Molecular formula : C₇H₁₄ClN·HCl; MW : 188.56 g/mol .

Comparison : The chloroethyl group introduces electrophilic reactivity absent in this compound, making it more suitable for synthetic chemistry than receptor-targeted applications .

Data Table: Structural and Functional Comparison

Research Findings and Pharmacokinetic Insights

This compound :

OSU-6162 Hydrochloride :

- Enhanced dopamine D₂ receptor binding due to the sulfonylphenyl group, enabling precise modulation of CNS activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。